molecular formula C20H11ClF13NO B3042820 N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide CAS No. 680213-78-9

N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Cat. No. B3042820
CAS RN: 680213-78-9
M. Wt: 563.7 g/mol
InChI Key: GTSGINNGSAZHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.

Mechanism Of Action

N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A exerts its effects by binding to and activating PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism and inflammation. Activation of PPARα by N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A leads to increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation. In addition, N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has been shown to activate other signaling pathways such as AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK), which further contribute to its beneficial effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce serum triglyceride and cholesterol levels, increase high-density lipoprotein (HDL) cholesterol levels, and improve insulin sensitivity. In addition, N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has been shown to reduce inflammation and oxidative stress, and to have anti-tumor effects. These effects make it a potential candidate for the treatment of various metabolic disorders and inflammatory diseases.

Advantages And Limitations For Lab Experiments

N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has several advantages for lab experiments. It is a potent and selective agonist of PPARα, which makes it a useful tool for studying the role of PPARα in various biological processes. In addition, N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to using N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural ligands of PPARα. In addition, the long-term effects of N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A on human health are not yet fully understood.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A. One area of research is to further investigate its potential applications in the treatment of metabolic disorders such as dyslipidemia, atherosclerosis, and NAFLD. Another area of research is to explore its potential applications in the treatment of inflammatory diseases and cancer. In addition, further studies are needed to understand the long-term effects of N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A on human health, as well as its potential interactions with other drugs. Finally, there is a need for the development of more potent and selective agonists of PPARα, which may have even greater therapeutic potential than N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has been extensively studied for its potential applications in medical research. It has been shown to have beneficial effects on lipid metabolism, inflammation, and oxidative stress, which makes it a promising candidate for the treatment of various metabolic disorders such as dyslipidemia, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD). In addition, N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has been shown to have anti-inflammatory and anti-tumor effects, which makes it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF13NO/c21-11-7-5-10(6-8-11)9-35-14(36)12-3-1-2-4-13(12)15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)20(32,33)34/h1-8H,9H2,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSGINNGSAZHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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